REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:8][C:7]2[CH:9]=[C:10]3[O:15][CH2:14][O:13][C:11]3=[CH:12][C:6]=2[C:5]([C:16]2[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[C:18]([CH3:25])[CH:17]=2)=[N:4][N:3]=1.[BH4-].[Na+]>ClCCl.CO.C(O)(=O)C>[CH3:1][CH:2]1[CH2:8][C:7]2[CH:9]=[C:10]3[O:15][CH2:14][O:13][C:11]3=[CH:12][C:6]=2[C:5]([C:16]2[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[C:18]([CH3:25])[CH:17]=2)=[N:4][NH:3]1 |f:1.2|
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Name
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8-methyl-5-(3-methyl-4-nitro-phenyl)-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepine
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Quantity
|
1.69 g
|
Type
|
reactant
|
Smiles
|
CC1=NN=C(C2=C(C1)C=C1C(=C2)OCO1)C1=CC(=C(C=C1)[N+](=O)[O-])C
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at this temperature for an hour
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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under cooling with ice-cold water in small portions
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Type
|
WASH
|
Details
|
washed twice with 20 ml of water and 20 ml of saturated sodium chloride solution each,
|
Type
|
WASH
|
Details
|
washed over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product obtained
|
Type
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CUSTOM
|
Details
|
is recrystallized from 50 ml of acetonitrile each
|
Name
|
|
Type
|
product
|
Smiles
|
CC1NN=C(C2=C(C1)C=C1C(=C2)OCO1)C1=CC(=C(C=C1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 35.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |